Bis-propargyl-PEG5
Overview
Description
Bis-propargyl-PEG5 is a crosslinker containing propargyl groups at both ends . The propargyl groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form stable triazole linkages . It is reagent grade and used for research purposes .
Synthesis Analysis
Bis-propargyl-PEG5 is used for the synthesis of carbohydrate receptors (SCRs) with anti-Zika activity . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
Bis-propargyl-PEG5 is a crosslinker containing two propargyl groups at each terminal end . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis
Bis-propargyl-PEG5 is a liquid . It is soluble in water and has a molecular weight of 270.3 g/mol .Scientific Research Applications
-
Synthesis of Propargyl Derivatives
- Field : Organic Chemistry
- Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
-
Bis-PEG5-NHS Ester Applications
- Field : Biotechnology
- Application : Bis-PEG5-NHS ester finds diverse applications across in vivo and in vitro studies, encompassing drug delivery, tissue engineering, gene therapy, and elucidating the mechanisms of action of different drugs and compounds .
- Method : The mechanism of action of Bis-PEG5-NHS ester revolves around its capacity to form covalent bonds with other molecules .
- Results : This compound is used in a wide range of studies due to its ability to form covalent bonds with other molecules .
-
Crosslinker in Drug Delivery
- Field : Pharmaceutical Sciences
- Application : Bis-propargyl-PEG5 can act as a crosslinker in drug delivery systems . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .
- Method : The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .
- Results : The use of Bis-propargyl-PEG5 in drug delivery systems can potentially improve the delivery efficiency and therapeutic effect of drugs .
-
PEGylation of Proteins
- Field : Biochemistry
- Application : Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . Bis-propargyl-PEG5, as a PEG derivative, could potentially be used for PEGylation of proteins .
- Method : The PEGylation process involves the covalent attachment of PEG to proteins, which can improve their stability and solubility .
- Results : PEGylated proteins often exhibit enhanced therapeutic properties, including increased circulating half-life, improved drug efficacy, and reduced immunogenicity .
-
Proteomics Research
- Field : Proteomics
- Application : Bis-propargyl-PEG5 can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application would depend on the specific context of the research .
- Results : The outcomes obtained would also depend on the specific context of the research .
-
Crosslinking Reagent
- Field : Biochemistry
- Application : Bis-propargyl-PEG5 can be used as a crosslinking reagent . Crosslinking reagents are used to create covalent bonds between functional groups of proteins or other macromolecules .
- Method : The propargyl groups of Bis-propargyl-PEG5 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages .
- Results : The use of Bis-propargyl-PEG5 as a crosslinking reagent can potentially improve the stability and functionality of the crosslinked macromolecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHAZIYRMYSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-propargyl-PEG5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.